(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole
Description
Properties
Molecular Formula |
C7H6N4O2S |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
(4-nitro-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H6N4O2S/c8-10-7-9-6-4(11(12)13)2-1-3-5(6)14-7/h1-3H,8H2,(H,9,10) |
InChI Key |
AVDOFMGETZDDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole typically involves the reaction of 2-amino-4-nitrobenzo[d]thiazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group, while the hydrazone moiety can be reduced to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydrazone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives and hydrazine derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is as a lead compound for the development of selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that derivatives of this compound can selectively inhibit MAO-B, making them promising candidates for therapeutic interventions in these disorders.
Case Studies and Findings
- Selective MAO-B Inhibition : Studies have demonstrated that this compound exhibits significant inhibitory activity against MAO-B, which is critical for managing neurodegenerative conditions. The compound's structural features facilitate non-covalent interactions with the enzyme, enhancing its binding affinity.
- Molecular Docking Studies : Computational studies have provided insights into the binding mechanisms of this compound with MAO-B. The results suggest that specific interactions, such as hydrogen bonding and π-π stacking, are vital for its inhibitory efficacy .
Antimicrobial Activities
In addition to its neuroprotective properties, this compound has shown promising antimicrobial and antiprotozoal activities. This broad spectrum of biological effects positions it as a potential candidate for treating various infectious diseases.
Antimicrobial Efficacy
- Antibacterial and Antifungal Properties : Research indicates that compounds similar to this compound exhibit substantial antibacterial and antifungal activities. These derivatives have been evaluated for their effectiveness against various pathogens, demonstrating significant potential in the development of new antimicrobial agents .
Structural Comparisons and Related Compounds
The uniqueness of this compound lies in its specific combination of a nitro group on the benzo[d]thiazole framework and its selective inhibition profile against MAO-B. Below is a comparison highlighting similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone | Contains a nitrophenyl group on thiazole | Selective MAO-B inhibition |
| 2-Acylamino-5-nitrothiazoles | Acylamino substitution enhances activity | Antimicrobial and antiprotozoal |
| 5-Nitrothiazolidine derivatives | Thiazolidine ring enhances reactivity | Antimicrobial properties |
| 2-(Thiazol-2-yl)hydrazones | Similar hydrazone linkage but different substituents | Varies widely in biological activity |
Mechanism of Action
The mechanism of action of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone and nitro groups play a crucial role in its binding affinity and reactivity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-benzothiazole derivatives with hydrazine derivatives under controlled conditions. The general synthetic route can be outlined as follows:
- Starting Materials : 2-Benzothiazole and hydrazine derivatives.
- Reaction Conditions : The reaction is usually performed in a solvent such as ethanol or DMF at room temperature or reflux conditions.
- Purification : The product is purified through recrystallization or chromatography.
Antioxidant Activity
Research indicates that thiazole derivatives, including those related to this compound, exhibit significant antioxidant properties. A study demonstrated that compounds with a similar structure showed effective inhibition of reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases where oxidative stress plays a critical role .
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial properties. For instance, compounds derived from thiazole scaffolds have displayed potent activity against various bacterial strains and fungi. In vitro studies indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antiviral Activity
Benzothiazole compounds have been investigated for their antiviral activities. A notable study highlighted the effectiveness of benzothiazole derivatives against Hepatitis C Virus (HCV) and Dengue Virus (DENV), suggesting that modifications in the thiazole ring could enhance antiviral potency . Although specific data on this compound is limited, its structural similarity to these active compounds warrants further investigation.
Case Study 1: Neuroprotective Effects
A series of thiazolylhydrazone derivatives were synthesized and evaluated for their neuroprotective effects against human monoamine oxidase (MAO) isoforms. The presence of a nitro group at the meta position was identified as a crucial pharmacophoric feature for selective MAO-B inhibition, which is relevant for treating neurodegenerative disorders such as Parkinson's disease .
Case Study 2: Antiprotozoal Activity
Another study reported on the antiprotozoal activity of thiazole derivatives against Trypanosoma cruzi. Compounds similar to this compound exhibited IC50 values significantly lower than those of established treatments like benznidazole, indicating potential as new therapeutic agents against Chagas disease .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
